![molecular formula C10H9F3O2 B189534 Methyl 4-methyl-3-(trifluoromethyl)benzoate CAS No. 116419-94-4](/img/structure/B189534.png)
Methyl 4-methyl-3-(trifluoromethyl)benzoate
Overview
Description
“Methyl 4-methyl-3-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C10H9F3O2 . It has a molecular weight of 218.18 . The compound is an ester and is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “Methyl 4-methyl-3-(trifluoromethyl)benzoate” is 1S/C10H9F3O2/c1-6-3-4-7(9(14)15-2)5-8(6)10(11,12)13/h3-5H,1-2H3 . The SMILES string representation is CC1=C(C=C(C=C1)C(=O)OC)C(F)(F)F .Physical And Chemical Properties Analysis
“Methyl 4-methyl-3-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a refractive index of 1.451 (lit.) . The compound has a density of 1.268 g/mL at 25 °C (lit.) .Scientific Research Applications
Catalysis in Reduction Reactions
Methyl 4-(trifluoromethyl)benzoate has been reported to be involved in catalysis. Specifically, it has been used in the reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 .
Pharmaceutical Applications
In the pharmaceutical industry, this compound has been used in the synthesis of drugs. For instance, it has been used in the synthesis of pexidartinib , a drug used for the treatment of tenosynovial giant cell tumor (TGCT).
Research and Development
Due to its unique chemical properties, Methyl 4-methyl-3-(trifluoromethyl)benzoate is often used in research and development. It serves as a building block in the synthesis of various complex organic compounds .
Industrial Manufacturing
This compound is also used in industrial manufacturing processes. Its unique properties make it a valuable component in the production of various materials .
Safety and Hazards
“Methyl 4-methyl-3-(trifluoromethyl)benzoate” is considered hazardous. It has been classified under GHS07. The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
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: Methyl 4-methyl-3-(trifluoromethyl)benzoate | Sigma-Aldrich : FDA-Approved Trifluoromethyl Group … - MDPI : Methyl 4-(trifluoromethyl)benzoate | Sigma-Aldrich : Methyl 4-(trifluoromethyl)benzoate | Sigma-Aldrich (German) : Methyl 4-methyl-3-(trifluoromethyl)benzoate | ChemScene llc
properties
IUPAC Name |
methyl 4-methyl-3-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-4-7(9(14)15-2)5-8(6)10(11,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUTXZRWQVCTTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474587 | |
Record name | Benzoic acid, 4-methyl-3-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-3-(trifluoromethyl)benzoate | |
CAS RN |
116419-94-4 | |
Record name | Benzoic acid, 4-methyl-3-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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